

# Obtusafuran methyl ether chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

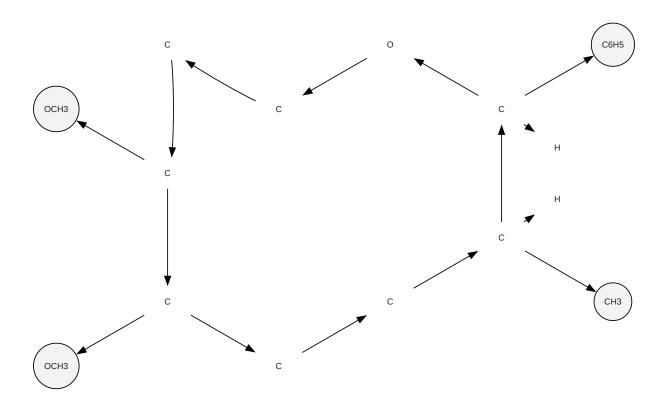
Compound Name: Obtusafuran methyl ether

Cat. No.: B1496097 Get Quote

# An In-depth Technical Guide to Obtusafuran Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**


**Obtusafuran methyl ether**, a naturally occurring lignan isolated from the heartwood of plants belonging to the Dalbergia genus, presents a promising scaffold for further investigation in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, properties, and, where available, insights into its biological potential based on related compounds. While specific experimental data on **Obtusafuran methyl ether** remains limited in publicly accessible literature, this document consolidates the known information and provides detailed methodologies for relevant experimental procedures based on the analysis of similar natural products.

## **Chemical Structure and Properties**

**Obtusafuran methyl ether** is chemically defined as (2R,3R)-5,6-dimethoxy-3-methyl-2-phenyl-2,3-dihydrobenzofuran. Its structure features a dihydrobenzofuran core with a phenyl group at the 2-position and a methyl group at the 3-position, both with a defined stereochemistry. Two methoxy groups are attached to the benzofuran ring at positions 5 and 6.

Below is a visualization of the chemical structure of Obtusafuran methyl ether.





Click to download full resolution via product page

Caption: Chemical Structure of Obtusafuran Methyl Ether.

# **Physicochemical Properties**

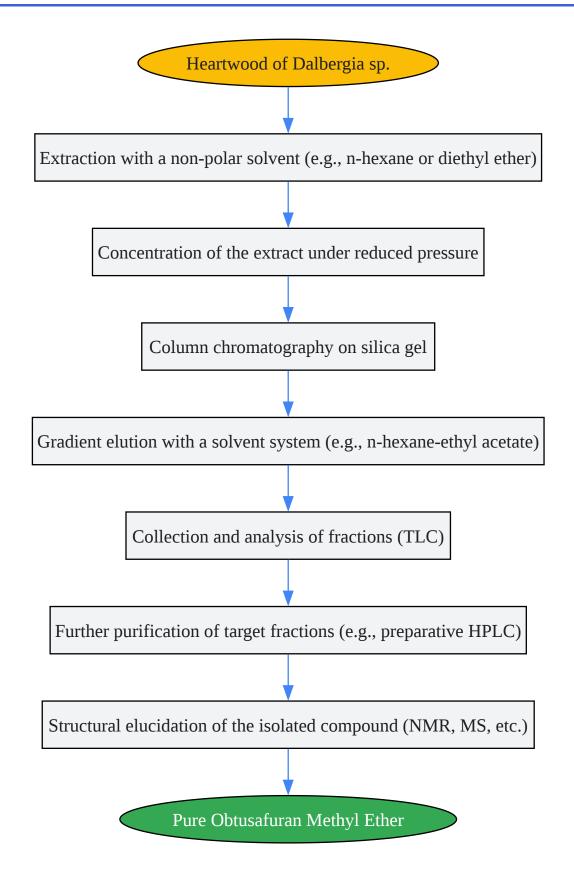
Quantitative data for **Obtusafuran methyl ether** is summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.



| Property                | Value                          | Source |
|-------------------------|--------------------------------|--------|
| Molecular Formula       | C17H18O3                       | [1]    |
| Molecular Weight        | 270.33 g/mol                   | [1]    |
| CAS Number              | 40357-59-3                     | [1]    |
| Predicted Boiling Point | 349.7 ± 42.0 °C                | [1]    |
| Predicted Density       | 1.118 ± 0.06 g/cm <sup>3</sup> | [1]    |
| Appearance              | Not reported                   | -      |
| Solubility              | Not reported                   | -      |

## **Spectroscopic Data**

Detailed experimental spectroscopic data for **Obtusafuran methyl ether**, such as <sup>1</sup>H and <sup>13</sup>C NMR, is not readily available in the surveyed scientific literature. However, the structural elucidation of related dihydrobenzofuran compounds relies heavily on these techniques. The expected NMR signals can be predicted based on the known structure, though experimental verification is crucial.


## **Experimental Protocols**

While a specific, detailed protocol for the isolation of **Obtusafuran methyl ether** has not been found in the reviewed literature, a general methodology can be inferred from studies on the isolation of analogous compounds from Dalbergia species.

## General Protocol for Isolation from Dalbergia Species

This protocol is a generalized procedure and may require optimization for the specific isolation of **Obtusafuran methyl ether**.





Click to download full resolution via product page

Caption: Generalized workflow for the isolation of Obtusafuran Methyl Ether.



#### Methodology:

- Extraction: The air-dried and powdered heartwood of the plant material is subjected to
  extraction with a non-polar solvent such as n-hexane or diethyl ether at room temperature.
  This process is typically repeated multiple times to ensure exhaustive extraction of the
  desired compounds.
- Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
- Chromatographic Fractionation: The concentrated extract is subjected to column chromatography over silica gel.
- Elution: A gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
- Purification: Fractions containing the target compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
- Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry (MS).

# **Biological Activity and Signaling Pathways**

There is currently no specific information available in the scientific literature regarding the biological activities or the mechanism of action of **Obtusafuran methyl ether**. However, the dihydrobenzofuran scaffold is present in a variety of natural and synthetic compounds that exhibit a range of pharmacological properties.

Based on the activities of structurally similar compounds, **Obtusafuran methyl ether** could potentially be investigated for the following biological effects:



- Anticancer Activity: Several dihydrobenzofuran derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Activity: Some compounds containing the dihydrobenzofuran moiety have shown potential as anti-inflammatory agents.
- Antimicrobial Activity: The benzofuran core is a common feature in many antimicrobial agents.

Further research is required to determine if **Obtusafuran methyl ether** possesses any of these or other biological activities. Currently, there are no described signaling pathways associated with this compound.

### Conclusion

Obtusafuran methyl ether is a natural product with a well-defined chemical structure. While its physicochemical properties are partially predicted, detailed experimental data, particularly spectroscopic and biological activity information, are notably absent from the current body of scientific literature. The generalized experimental protocols provided herein offer a starting point for researchers interested in isolating and studying this compound. The structural similarity of Obtusafuran methyl ether to other biologically active dihydrobenzofurans suggests that it may be a valuable lead compound for drug discovery efforts. Future research should focus on the isolation or synthesis of this compound to enable comprehensive spectroscopic characterization and a thorough investigation of its pharmacological potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Obtusafuran methyl ether chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1496097#obtusafuran-methyl-ether-chemicalstructure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com